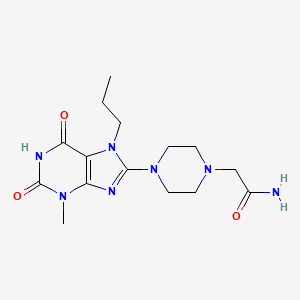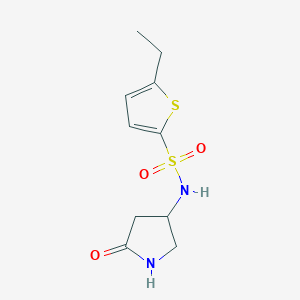![molecular formula C24H24N6O3S B2695033 N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-08-2](/img/structure/B2695033.png)
N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” belongs to the class of organic compounds known as phenylpyridazines . It is a derivative of triazolo[4,3-a]pyrazine . These compounds are known for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis of triazolothiadiazine and its derivatives has been compiled in recent research .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been documented in various studies . These reactions often involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 13C DEPT-135 spectrum have been used to analyze the properties of similar compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Applications
Research has explored the synthesis and potential applications of compounds related to N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, particularly focusing on their antimicrobial and antiproliferative activities. A novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which share structural similarities with the mentioned compound, have been synthesized and shown to possess antimicrobial activity (El‐Kazak & Ibrahim, 2013). Additionally, derivatives of the [1,2,4]triazolo[4,3-b]pyridazine have been prepared, exhibiting inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).
Antioxidant Properties
Compounds bearing the [1,2,4]triazolo and thiadiazin motifs have been synthesized and evaluated for their antioxidant abilities, with certain derivatives showing significant antioxidant activity, potentially higher than that of ascorbic acid and butylated hydroxytoluene (BHT) (Shakir, Ali, & Hussain, 2017). This indicates a promising avenue for the application of such compounds in oxidative stress-related conditions.
Insecticidal Efficacy
New heterocycles incorporating a thiadiazole moiety have been developed and tested for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds, which share a structural framework with this compound, have shown promising results, suggesting potential use in pest control strategies (Fadda et al., 2017).
Wirkmechanismus
Target of action
Compounds containing the 1,2,4-triazolo[4,3-b]pyridazine moiety are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” could potentially include a variety of enzymes and receptors involved in these biological processes.
Mode of action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in their activity. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its usual reactions .
Biochemical pathways
Depending on its specific targets, “this compound” could potentially affect a variety of biochemical pathways. For example, if it has anticancer activity, it might interfere with pathways involved in cell proliferation or survival .
Pharmacokinetics
Many factors can influence these properties, including the compound’s chemical structure, its lipophilicity, and its molecular size .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and its targets. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain biochemicals .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s activity might be optimal at a certain pH or temperature, and it might interact with other molecules in its environment .
Zukünftige Richtungen
The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Future research could focus on designing and synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors . Additionally, the relationship between weak interactions and the sensitivity of energetic materials could be further explored .
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)34-16-22(31)26-15-17-5-3-2-4-6-17/h2-12H,13-16H2,1H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKIRSZVIXQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2694952.png)

![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2694957.png)


![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)

![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)
![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2694968.png)


